molecular formula C12H21N3O2S B13494405 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B13494405
M. Wt: 271.38 g/mol
InChI Key: REMVEDRUASDBJH-UHFFFAOYSA-N
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Description

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes both amino and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of N,N-diethylbenzene-1-sulfonamide to introduce a nitro group This is followed by a reduction step to convert the nitro group to an amino group

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific solvents are often employed to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both amino and sulfonamide groups allows it to form hydrogen bonds and interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-(dimethylamino)benzoic acid
  • 5-amino-2-(dimethylamino)benzene-1-sulfonic acid
  • N,N-diethyl-2-(dimethylamino)benzene-1-sulfonamide

Uniqueness

5-amino-2-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide is unique due to the presence of both dimethylamino and diethylamino groups, which can influence its reactivity and interaction with other molecules. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

5-amino-2-(dimethylamino)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C12H21N3O2S/c1-5-15(6-2)18(16,17)12-9-10(13)7-8-11(12)14(3)4/h7-9H,5-6,13H2,1-4H3

InChI Key

REMVEDRUASDBJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N(C)C

Origin of Product

United States

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